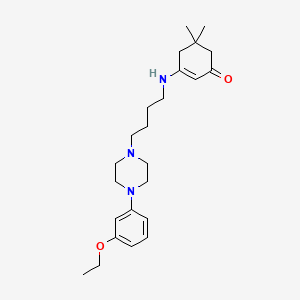

3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one

CAS No.: 90931-09-2

Cat. No.: VC16104821

Molecular Formula: C24H37N3O2

Molecular Weight: 399.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90931-09-2 |

|---|---|

| Molecular Formula | C24H37N3O2 |

| Molecular Weight | 399.6 g/mol |

| IUPAC Name | 3-[4-[4-(3-ethoxyphenyl)piperazin-1-yl]butylamino]-5,5-dimethylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C24H37N3O2/c1-4-29-23-9-7-8-21(17-23)27-14-12-26(13-15-27)11-6-5-10-25-20-16-22(28)19-24(2,3)18-20/h7-9,16-17,25H,4-6,10-15,18-19H2,1-3H3 |

| Standard InChI Key | CBLMDPUGHGWHDY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1)N2CCN(CC2)CCCCNC3=CC(=O)CC(C3)(C)C |

Introduction

Chemical Identification and Structural Properties

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, 3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one, systematically describes its structure:

-

A 5,5-dimethylcyclohex-2-en-1-one core provides α,β-unsaturated ketone functionality.

-

At the C3 position, a butylamino linker connects to a 4-(3-ethoxyphenyl)piperazine moiety, introducing tertiary amine and aryl ether groups .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₆N₃O₂ | RTECS |

| Molecular Weight | 398.63 g/mol | RTECS |

| CAS Registry Number | 24706-49-8 | PubChem |

| RTECS Identifier | GW7190550 | RTECS |

The structural complexity confers moderate lipophilicity, with computed properties suggesting a topological polar surface area of 74.9 Ų and an XLogP3-AA value of 2.8 for analogous cyclohexenone derivatives .

Synthetic Pathways and Physicochemical Characterization

Synthetic Strategies

While explicit synthesis protocols remain unpublished, retrosynthetic analysis suggests plausible routes:

-

Core Formation: Cyclohexenone derivation via Robinson annulation or Claisen-Schmidt condensation.

-

Side-Chain Installation: Nucleophilic substitution between 4-(3-ethoxyphenyl)piperazine and a bromobutyl-intermediate cyclohexenone precursor.

-

Purification: Likely employs chromatographic methods due to the compound’s intermediate polarity .

Spectroscopic Profiles

Although direct spectral data for this specific compound is unavailable, related 5,5-dimethylcyclohexenone derivatives exhibit characteristic signals:

-

¹H NMR: Downfield shifts for enone protons (δ 6.5–7.2 ppm), geminal dimethyl groups (δ 1.1–1.3 ppm), and piperazine N-CH₂ protons (δ 2.5–3.5 ppm) .

-

IR Spectroscopy: Strong C=O stretch near 1680 cm⁻¹ and aromatic C-O-C absorption at 1250 cm⁻¹ .

Toxicological Evaluation

Acute Toxicity Metrics

The Registry of Toxic Effects of Chemical Substances (RTECS) provides critical LD₅₀ data:

Table 2: Acute Oral Toxicity

| Species | LD₅₀ (mg/kg) | 95% Confidence Interval | Reference |

|---|---|---|---|

| Rat | 338 | Not reported | RTECS |

| Mouse | 444 | Not reported | RTECS |

These values classify the compound as Category 3 under the Globally Harmonized System (GHS), indicating moderate acute toxicity. The 1.3-fold interspecies variation suggests differential metabolic handling, possibly involving hepatic CYP450 isoforms .

Pharmacological Implications and Research Gaps

Putative Mechanisms of Action

Structural analogs with piperazine-arylalkylamine motifs demonstrate affinity for:

-

Serotonin Receptors (5-HT₁A/2A): Modulating mood and cognition.

-

Dopamine D₂/D₃ Receptors: Influencing motor control and reward pathways.

-

σ-Opioid Receptors: Mediating analgesic and psychotomimetic effects .

Clinical and Preclinical Data Void

Critical knowledge gaps include:

-

ADME Profiles: Absorption, distribution, metabolism, excretion parameters.

-

Chronic Toxicity: Carcinogenic, mutagenic, or reproductive risks.

-

Therapeutic Indications: Potential applications in neurological or psychiatric disorders.

Analytical Methodologies for Quantification

Chromatographic Techniques

Hyphenated methods would likely prove effective:

-

HPLC-UV: Using C18 columns with acetonitrile/water gradients (detection ~254 nm).

-

LC-MS/MS: ESI+ mode for [M+H]⁺ ion at m/z 399.3 with characteristic fragments .

Challenges in Detection

-

Thermal Instability: GC-MS may cause decomposition of the enone system.

-

Matrix Effects: Plasma protein binding could necessitate solid-phase extraction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume